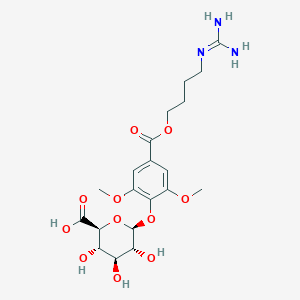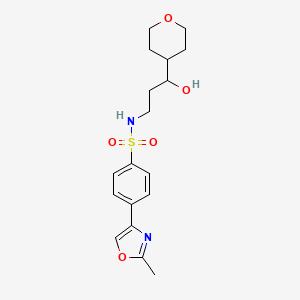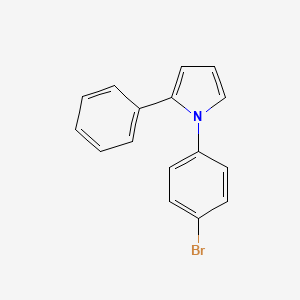![molecular formula C12H8ClNO3S B2464164 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride CAS No. 220956-42-3](/img/structure/B2464164.png)
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the indole ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is an important cytokine mediator involved in inflammatory responses . Dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .
Mode of Action
This compound interacts with TNF-α, inhibiting its activity . This interaction results in the suppression of the inflammatory response, thereby alleviating symptoms of disorders caused by TNF dysregulation .
Biochemical Pathways
The compound affects the TNF-α mediated inflammatory response pathway . By inhibiting TNF-α, this compound disrupts the signaling cascade that leads to inflammation . The downstream effects include reduced inflammation and alleviation of symptoms in auto-inflammatory diseases .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TNF-α . This results in a decrease in the inflammatory response at the cellular level . The most potent compound in this class has shown an IC50-value of 3 μM in cell assay, which was 14-fold stronger than the reference compound EJMC-1 .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride typically involves the reaction of 1-methyl-2-oxo-1,2-dihydrobenzo[CD]indole with sulfonyl chloride. The reaction is carried out under controlled conditions, often involving the use of a solvent such as methanol or dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride
- 2-Oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride
Uniqueness
1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is unique due to the presence of the methyl group at the 1-position of the indole ring. This structural feature can influence its reactivity and binding properties compared to similar compounds. The methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its biological activity and chemical behavior .
Properties
IUPAC Name |
1-methyl-2-oxobenzo[cd]indole-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c1-14-9-5-6-10(18(13,16)17)7-3-2-4-8(11(7)9)12(14)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMJKMULXRHZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2464085.png)
![tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine](/img/structure/B2464088.png)

![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)
![5-ethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2464095.png)



![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2464100.png)
amino)acetic acid](/img/structure/B2464101.png)
![3-benzyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2464103.png)
